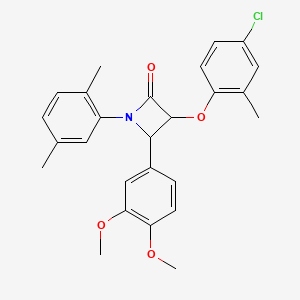![molecular formula C24H22O6 B11609514 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B11609514.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)PROP-2-ENOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)PROP-2-ENOATE typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes and cyclopentanones, which undergo condensation reactions followed by cyclization and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chromenes: Other chromene derivatives with similar structures.
Flavonoids: Compounds with similar aromatic ring systems and biological activities.
Coumarins: Another class of compounds with a similar core structure.
Uniqueness
The uniqueness of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL (2E)-3-(4-ETHOXY-3-METHOXYPHENYL)PROP-2-ENOATE lies in its specific substituents and the resulting biological or chemical properties. These unique features might make it particularly effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C24H22O6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H22O6/c1-3-28-20-11-7-15(13-22(20)27-2)8-12-23(25)29-16-9-10-18-17-5-4-6-19(17)24(26)30-21(18)14-16/h7-14H,3-6H2,1-2H3/b12-8+ |
InChI Key |
ZDFCMGDWSYZFOD-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609433.png)
![7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B11609438.png)
![(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11609445.png)

![6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609452.png)
![4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11609456.png)
![6-Chlorobenzo[a]phenoxazin-5-one](/img/structure/B11609458.png)

![cyclopropyl[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B11609472.png)
![(7Z)-3-(3-bromophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609483.png)
![4-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609484.png)
![(3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609487.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11609501.png)
![(4E)-4-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11609510.png)
